molecular formula C14H14N4O2 B2618257 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1013788-21-0

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2618257
CAS No.: 1013788-21-0
M. Wt: 270.292
InChI Key: XDSPILOYQIURCL-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one represents a sophisticated heterocyclic compound incorporating both pyrazole and quinoxaline pharmacophores, making it particularly valuable for oncology research and enzyme inhibition studies. This hybrid molecule features a 1,3-dimethyl-1H-pyrazole-5-carbonyl moiety linked to a 1,2,3,4-tetrahydroquinoxalin-2-one scaffold, combining the privileged structural features of both heterocyclic systems that are known to contribute significant biological activity in medicinal chemistry research . Researchers will find this compound especially relevant for investigating PARP-1 (poly(ADP-ribose) polymerase-1) inhibition mechanisms, as quinoxaline derivatives have demonstrated remarkable potential as bioisosteric scaffolds for PARP-1 targeted therapies . The structural configuration of this compound positions it as a promising candidate for developing novel anticancer agents, particularly against BRCA1-mutated breast cancer cell lines such as MDA-MB-436, where PARP-1 inhibition has shown significant therapeutic potential through synthetic lethality approaches . The molecular architecture supports multiple binding interactions with enzyme active sites, potentially engaging in critical hydrogen bonding with residues like Gly863 and Ser904 while facilitating π-π stacking interactions with Tyr907 in the nicotinamide-ribose binding site of PARP-1 . The incorporation of the dimethylpyrazole component may enhance hydrophobic interactions within enzyme binding pockets, similar to other pyrazole derivatives that have demonstrated effective inhibition of molecular targets including MEK (mitogen-activated protein kinase) through interactions with Val82, Ala95, Val127, Met143, and Leu197 residues in ATP-binding pockets . This compound is distributed exclusively For Research Use Only and is strictly intended for laboratory research applications in accordance with all applicable regulations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and implement appropriate handling protocols for all chemical substances.

Properties

IUPAC Name

4-(2,5-dimethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-7-12(17(2)16-9)14(20)18-8-13(19)15-10-5-3-4-6-11(10)18/h3-7H,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSPILOYQIURCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This intermediate can be synthesized through the reaction of dimethylhydrazine with diethyl oxalate, followed by cyclization and subsequent functional group modifications.

The next step involves the formation of the quinoxaline ring. This can be achieved by reacting o-phenylenediamine with a suitable diketone under acidic conditions to form the tetrahydroquinoxaline core. The final step is the coupling of the pyrazole and quinoxaline moieties, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs synthesized in recent studies, focusing on heterocyclic cores, substituents, and hypothesized biological activities.

Structural Analogues from Recent Studies

Compound 4g :
  • Core Structure : Benzo[b][1,4]diazepin-2-one.
  • Substituents : Coumarin-3-yl, tetrazole, and phenyl groups.
Compound 4h :
  • Core Structure : Benzo[b][1,4]oxazepin-2-one.
  • Substituents : Similar to 4g, with coumarin-3-yl and tetrazole groups.
  • Key Features : The oxazepine ring introduces an oxygen atom, altering electronic properties and solubility compared to 4g .
Target Compound :
  • Core Structure: Tetrahydroquinoxalin-2-one.
  • Substituents : 1,3-Dimethylpyrazole-5-carbonyl.
  • Key Features : The absence of coumarin and tetrazole groups distinguishes it from 4g/4h. The pyrazole carbonyl may enhance metabolic stability compared to ester or amide linkages in analogs.

Pharmacological and Physicochemical Comparison

Property Target Compound Compound 4g Compound 4h
Molecular Weight 258.28 g/mol ~550–600 g/mol (estimated) ~550–600 g/mol (estimated)
Core Heterocycle Tetrahydroquinoxaline Benzodiazepine Oxazepine
Key Substituents Pyrazole carbonyl Coumarin, tetrazole, phenyl Coumarin, tetrazole, phenyl
Hypothesized Activity CNS modulation, kinase inhibition Anti-inflammatory, antimicrobial Anti-inflammatory, antimicrobial
Solubility Moderate (polar aprotic solvents) Low (due to coumarin) Low (similar to 4g)

Research Findings and Mechanistic Insights

  • Compound 4g/4h : Demonstrated moderate anti-inflammatory and antimicrobial activity in preliminary assays, attributed to coumarin’s ability to scavenge reactive oxygen species (ROS) and the tetrazole group’s metal-binding capacity .
  • The pyrazole group may confer selectivity for kinases or inflammatory pathways.

Biological Activity

The compound 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5O2C_{13}H_{15}N_{5}O_{2} with a molecular weight of approximately 305.36 g/mol. The structure includes a pyrazole ring and a tetrahydroquinoxaline moiety, which are critical for its biological activity.

1. PARP-1 Inhibition

Recent studies have highlighted the compound's potential as a PARP-1 inhibitor , which is significant in cancer therapy due to its role in DNA repair mechanisms. The following table summarizes the IC50 values of various quinoxaline derivatives in comparison to this compound:

CompoundIC50 (nM)Reference
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one3.05
Olaparib (control)4.40
Other derivativesVaries (2.31 - 57.35)

The compound exhibited an IC50 value of 3.05 nM , indicating it has a stronger inhibitory effect than Olaparib, a well-known PARP inhibitor used in cancer treatment.

2. Antiproliferative Activity

In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against breast cancer cell lines:

CompoundCell LineIC50 (µM)Relative Potency
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-oneMDA-MB-436 (BRCA1 mutant)2.57~4x more potent than Olaparib
Olaparib (control)MDA-MB-4368.90-
Other derivativesVarious~10.70 - 19.45Comparable

This compound's ability to inhibit the growth of cancer cells suggests its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP activity, the compound induces synthetic lethality in cancer cells with defective DNA repair mechanisms.

Case Studies

A study investigating the structure-activity relationship (SAR) of various derivatives indicated that modifications to the pyrazole ring significantly affect PARP inhibition potency. For instance, replacing methyl groups with hydroxyl or carbonyl groups reduced inhibitory activity by up to threefold .

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